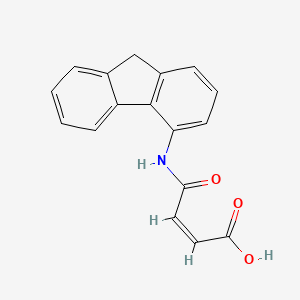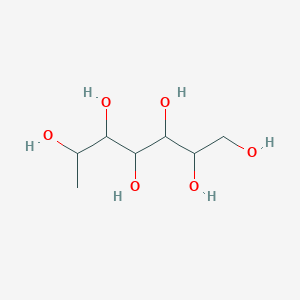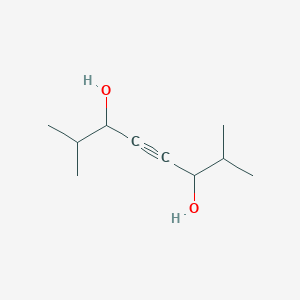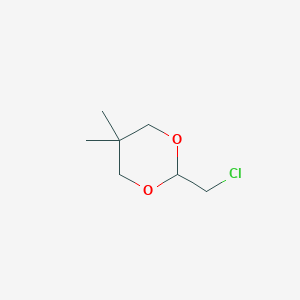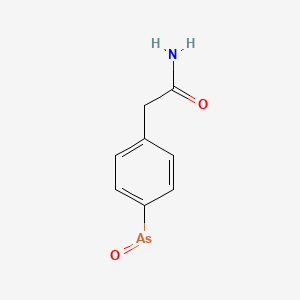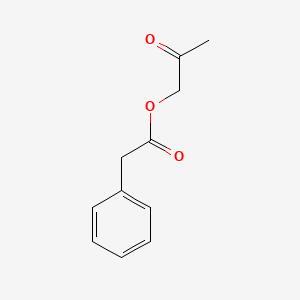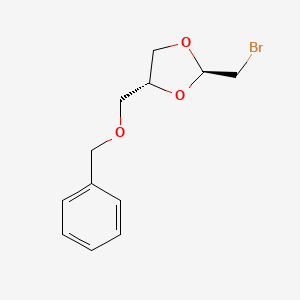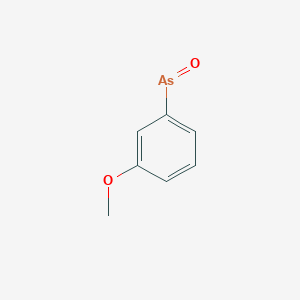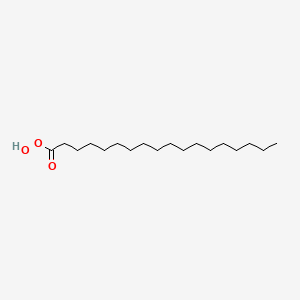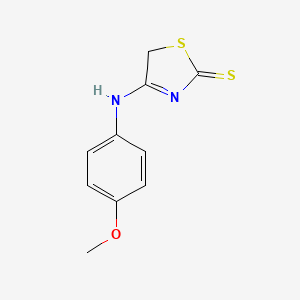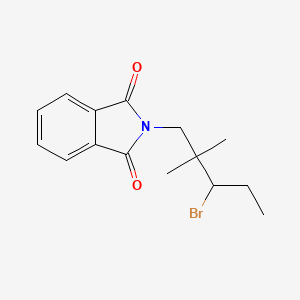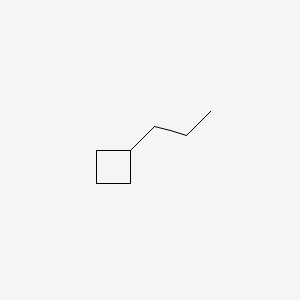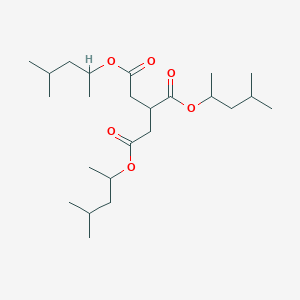
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is an organic compound known for its applications in various industrial processes. This compound is a tricarboxylate ester, which means it contains three carboxylate groups attached to a central propane backbone. It is often used as a plasticizer to enhance the flexibility and durability of plastic products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with 4-methylpentan-2-ol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification, and the product is continuously removed and purified .
化学反応の分析
Types of Reactions
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding alcohols and propane-1,2,3-tricarboxylic acid under acidic or basic conditions.
Oxidation: The compound can be oxidized to form carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-methylpentan-2-ol and propane-1,2,3-tricarboxylic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible and durable plastics.
Biology: Investigated for its potential use in biological systems as a non-toxic plasticizer.
Medicine: Studied for its biocompatibility and potential use in medical devices.
Industry: Widely used in the plastics industry to improve the mechanical properties of plastic products.
作用機序
The primary mechanism of action of Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. This interaction occurs at the molecular level, where the ester groups of the compound form weak interactions with the polymer chains, allowing them to move more freely .
類似化合物との比較
Similar Compounds
- Tris(2-methylpropyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate
- Tris(2-ethylhexyl)propane-1,2,3-tricarboxylate
- Propane-1,2,3-triyl tris(2-methylacrylate)
Uniqueness
Tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate is unique due to its specific ester groups, which provide distinct physical and chemical properties. Its use as a plasticizer is particularly notable for enhancing the flexibility and durability of plastics, making it a valuable compound in the plastics industry .
特性
CAS番号 |
5401-00-3 |
|---|---|
分子式 |
C24H44O6 |
分子量 |
428.6 g/mol |
IUPAC名 |
tris(4-methylpentan-2-yl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C24H44O6/c1-15(2)10-18(7)28-22(25)13-21(24(27)30-20(9)12-17(5)6)14-23(26)29-19(8)11-16(3)4/h15-21H,10-14H2,1-9H3 |
InChIキー |
XBNWCMUBZMWBGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)OC(=O)CC(CC(=O)OC(C)CC(C)C)C(=O)OC(C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


